2-Oxabicyclo[2.1.1]hexan-4-ylmethanol

Agrochemical Bioisostere Solubility

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol (CAS: 1782594-07-3) is the primary alcohol derivative of the 2-oxabicyclo[2.1.1]hexane scaffold, a validated saturated bioisostere of ortho- and meta-substituted phenyl rings. This compound is a versatile synthetic building block with an experimental logP of -0.42 and Fsp³ of 1.0, confirming its sp³-rich, three-dimensional nature.

Molecular Formula C6H10O2
Molecular Weight 114.144
CAS No. 1782594-07-3
Cat. No. B2979718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[2.1.1]hexan-4-ylmethanol
CAS1782594-07-3
Molecular FormulaC6H10O2
Molecular Weight114.144
Structural Identifiers
SMILESC1C2CC1(CO2)CO
InChIInChI=1S/C6H10O2/c7-3-6-1-5(2-6)8-4-6/h5,7H,1-4H2
InChIKeyXUGXUXSPPQRDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxabicyclo[2.1.1]hexan-4-ylmethanol: Physicochemical Baseline for Saturated Benzene Bioisostere Procurement


2-Oxabicyclo[2.1.1]hexan-4-ylmethanol (CAS: 1782594-07-3) is the primary alcohol derivative of the 2-oxabicyclo[2.1.1]hexane scaffold, a validated saturated bioisostere of ortho- and meta-substituted phenyl rings. This compound is a versatile synthetic building block with an experimental logP of -0.42 and Fsp³ of 1.0, confirming its sp³-rich, three-dimensional nature . The parent scaffold has been validated as a bioisosteric replacement for the ortho-substituted phenyl ring in marketed agrochemicals and pharmaceuticals, demonstrating improved aqueous solubility, reduced lipophilicity, and retained biological activity compared to flat aromatic rings [1][2]. The compound is commercially available at 97% purity for use as a key intermediate in the synthesis of bioactive molecules, enabling access to patent-free chemical space in medicinal and agrochemical research .

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol: Why In-Class Substitution with Bicyclo[2.1.1]hexane or BCP Analogs Yields Different Outcomes


While 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) and its close relatives, bicyclo[2.1.1]hexane (BCH) and bicyclo[1.1.1]pentane (BCP), all function as saturated bioisosteres of the phenyl ring, they exhibit distinct and non-interchangeable physicochemical signatures [1]. BCP is primarily established as a para-substituted benzene mimetic, while BCH and 2-oxa-BCH are tailored for ortho- and meta-substitution [2]. Critically, head-to-head comparisons demonstrate that the introduction of the oxygen atom into the bicyclo[2.1.1]hexane framework results in dramatically higher aqueous solubility and lower lipophilicity relative to the all-carbon BCH analog. For example, in the fungicide fluxapyroxad, the 2-oxa-BCH analog increased aqueous solubility sixfold (155 µM) compared to the BCH analog (34 µM) and the parent phenyl compound (25 µM) [3]. Therefore, substituting a BCH or BCP building block for a 2-oxa-BCH derivative like 2-oxabicyclo[2.1.1]hexan-4-ylmethanol will lead to quantitatively different solubility, lipophilicity (logP/logD), and potentially metabolic stability outcomes in final drug candidates, making direct interchange without experimental validation scientifically unsound [4].

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol: Direct Comparative Evidence Against ortho-Phenyl and Bicyclo[2.1.1]hexane Analogs


2-Oxabicyclo[2.1.1]hexan-4-ylmethanol Scaffold: Aqueous Solubility Enhancement vs. ortho-Phenyl and All-Carbon BCH Analogs

Incorporation of the 2-oxabicyclo[2.1.1]hexane core into the fungicide fluxapyroxad resulted in a sixfold increase in aqueous solubility compared to the parent ortho-substituted phenyl compound. The 2-oxa-BCH analog (29) achieved a solubility of 155 µM, compared to 34 µM for the all-carbon bicyclo[2.1.1]hexane (BCH) analog (28) and 25 µM for fluxapyroxad itself [1]. For boscalid, the 2-oxa-BCH analog (31) increased solubility over tenfold to 152 µM, compared to 17 µM for the BCH analog (30) and 11 µM for the parent boscalid [2]. This demonstrates a consistent, quantifiable advantage of the oxygenated scaffold over both the phenyl ring and the all-carbon BCH alternative.

Agrochemical Bioisostere Solubility

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol Scaffold: Lipophilicity Reduction (clogP/logD) vs. ortho-Phenyl and BCH Analogs

The 2-oxabicyclo[2.1.1]hexane core consistently reduces lipophilicity compared to both the ortho-substituted phenyl ring and the all-carbon BCH analog. In fluxapyroxad, the 2-oxa-BCH analog (29) reduced the distribution coefficient logD from 3.5 (parent) to 2.8, whereas the BCH analog (28) increased logD to 4.3 [1]. For boscalid, the 2-oxa-BCH analog (31) reduced logD to 2.7, compared to 3.6 for parent boscalid and 3.5 for the BCH analog (30) [2]. Across four validated bioactive compounds, the 2-oxabicyclo[2.1.1]hexane scaffold reduced lipophilicity (as measured by clogP or logD) by 0.5–1.4 units [3].

Medicinal Chemistry Lipophilicity Bioisostere

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol Scaffold: Retained Antifungal Activity with Optimized Physicochemical Profile

Despite the substantial improvements in solubility and lipophilicity, the 2-oxabicyclo[2.1.1]hexane core preserves the target biological activity of the parent fungicides. The 2-oxa-BCH analogs of fluxapyroxad (29) and boscalid (31) demonstrated a similar level of antifungal activity against relevant phytopathogenic fungi compared to the original drugs [1]. This retention of potency is critical, as many bioisosteric replacements fail to maintain the original biological activity. A related study on 1,2-disubstituted bicyclo[2.1.1]hexanes, which includes the 2-oxa-BCH scaffold, also confirmed that incorporation of this core into fungicides boscalid, bixafen, and fluxapyroxad produced patent-free saturated analogs with high antifungal activity [2].

Agrochemical Fungicide Bioisostere

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol Scaffold: Metabolic Stability Modulation (Intrinsic Clearance) vs. BCH Analog in Human Liver Microsomes

The 2-oxabicyclo[2.1.1]hexane scaffold modulates metabolic stability in a compound-dependent manner. In fluxapyroxad, the 2-oxa-BCH analog (29) unexpectedly improved metabolic stability compared to both the parent and the BCH analog, with an intrinsic clearance (CIint) of 23 µL·min⁻¹·mg⁻¹ compared to 28 for fluxapyroxad and 35 for the BCH analog (28) [1]. In boscalid, while the BCH analog (30) increased metabolic stability, the 2-oxa-BCH analog (31) further improved it, reducing CIint from 26 to 3 µL·min⁻¹·mg⁻¹ [2]. These data show that the oxygen atom in the 2-oxa-BCH scaffold can positively influence oxidative metabolism, offering a potential advantage in optimizing the DMPK profile of a lead series.

DMPK Metabolic Stability Bioisostere

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol: Experimental LogP (-0.42) vs. Parent 2-Oxabicyclo[2.1.1]hexane (LogP 0.8)

The experimental partition coefficient (LogP) for 2-oxabicyclo[2.1.1]hexan-4-ylmethanol is -0.42, as reported by Fluorochem . This value is significantly lower than the predicted LogP of 0.8 for the unsubstituted parent scaffold, 2-oxabicyclo[2.1.1]hexane [1]. The difference of 1.22 log units is attributable to the introduction of the primary alcohol functional group, which dramatically increases hydrophilicity. For context, a calculated LogP of 0.6 has been reported for a structurally related oxabicyclo derivative [2]. This specific, low LogP value for 2-oxabicyclo[2.1.1]hexan-4-ylmethanol positions it as an ideal building block for projects aiming to drastically reduce the overall lipophilicity of a final drug candidate.

Physicochemical Properties LogP Building Block

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol: Synthetic Accessibility and Structural Confirmation via Established Methods

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol is a key intermediate in the construction of more complex 2-oxa-BCH bioisosteres. The general synthesis of the 2-oxabicyclo[2.1.1]hexane scaffold has been established via an iodocyclization reaction, providing a practical route to diversely substituted derivatives [1]. More recent synthetic advances include a phosphine/photocatalytic cascade from allyl alcohols and a cobalt-enhanced photocatalytic [2π + 2σ] cycloaddition from bicyclobutanes and aldehydes, both of which enable rapid access to structurally diverse 2-oxa-BCH architectures [2][3]. The compound's identity and purity are confirmed by standard analytical methods including NMR, HPLC, and GC, as provided in certificates of analysis by reputable vendors .

Synthetic Chemistry Building Block Characterization

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol: Data-Driven Application Scenarios in Drug Discovery and Agrochemical R&D


Lead Optimization: Replacing an ortho-Substituted Phenyl Ring to Enhance Solubility and Reduce Lipophilicity

For a lead series containing an ortho-substituted phenyl ring that exhibits poor aqueous solubility (<25 µM) and high lipophilicity (logD >3.5), 2-oxabicyclo[2.1.1]hexan-4-ylmethanol serves as a strategic building block to introduce a validated 2-oxa-BCH bioisostere. Evidence from fluxapyroxad and boscalid analogs demonstrates that this scaffold can increase solubility by 6- to 14-fold and reduce logD by 0.5-1.4 units while retaining biological activity [5][6]. The compound's primary alcohol handle allows for facile incorporation into a target molecule via esterification, etherification, or other standard transformations.

Agrochemical R&D: Developing Patent-Free Analogs of Existing ortho-Phenyl Fungicides

This building block is ideal for creating novel, patent-free analogs of commercial succinate dehydrogenase inhibitor (SDHI) fungicides like boscalid, fluxapyroxad, and bixafen. Research has confirmed that incorporating the 2-oxabicyclo[2.1.1]hexane core into these structures yields saturated analogs with high antifungal activity [5]. The quantitative improvements in solubility and lipophilicity can translate to better formulation properties, enhanced foliar uptake, and potentially improved environmental fate profiles, providing a competitive edge in agrochemical development [6].

Medicinal Chemistry: Optimizing DMPK Properties of CNS and Orally Administered Drug Candidates

In programs where high lipophilicity is driving poor metabolic stability or off-target toxicity, 2-oxabicyclo[2.1.1]hexan-4-ylmethanol can be employed to lower the overall LogD of the molecule. The scaffold has demonstrated the ability to reduce intrinsic clearance in human liver microsomes, with a notable 88% reduction in CIint for the boscalid analog (from 26 to 3 µL·min⁻¹·mg⁻¹) [5]. This makes it a valuable tool for medicinal chemists aiming to improve the pharmacokinetic profile of oral drug candidates or reduce the volume of distribution and brain penetration for peripherally restricted targets.

Synthetic Chemistry: Modular Construction of Diverse 2-Oxa-BCH Libraries for SAR Studies

Given its primary alcohol functionality, 2-oxabicyclo[2.1.1]hexan-4-ylmethanol is a versatile starting point for the synthesis of diverse libraries of 2-oxa-BCH-containing compounds. Modern synthetic methodologies, including photocatalytic [2+2] cycloadditions and phosphine-catalyzed cascades, enable the rapid derivatization of this core to explore structure-activity relationships (SAR) [5][6]. Procurement of this high-purity (97%) building block supports parallel synthesis efforts and the generation of novel, sp³-rich chemical matter for screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.